4-((2-Methoxyphenyl)thio)pentan-2-one
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Overview
Description
4-((2-Methoxyphenyl)thio)pentan-2-one is an organic compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to a thioether linkage, which is further connected to a pentan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 2-methoxyphenylthiol with a suitable ketone precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with the ketone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((2-Methoxyphenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-((2-Methoxyphenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 4-((2-Methoxyphenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s thioether and methoxy groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Pentanone: A simple ketone with a similar carbon backbone but lacking the methoxyphenyl and thioether groups.
4-Methoxyphenylthiol: Contains the methoxyphenyl and thioether groups but lacks the ketone moiety.
Uniqueness
4-((2-Methoxyphenyl)thio)pentan-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-9(13)8-10(2)15-12-7-5-4-6-11(12)14-3/h4-7,10H,8H2,1-3H3 |
InChI Key |
FKKNCZZJSHPKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)SC1=CC=CC=C1OC |
Origin of Product |
United States |
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